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4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine

Anticancer screening Pyrimidine SAR Sulfonamide chain-length effect

This compound is a trisubstituted pyrimidine featuring a 3,5-dimethylpyrazole at position 4 and an N-ethylsulfonylpiperazine at position It belongs to the broader class of pyrazole-pyrimidine derivatives, which are frequently explored as kinase inhibitor scaffolds and receptor modulators. The ethylsulfonylpiperazine motif is shared with the clinical-stage SYK/JAK inhibitor cerdulatinib, providing a pharmacologically relevant structural precedent.

Molecular Formula C15H22N6O2S
Molecular Weight 350.44
CAS No. 1203380-81-7
Cat. No. B2745814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine
CAS1203380-81-7
Molecular FormulaC15H22N6O2S
Molecular Weight350.44
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C
InChIInChI=1S/C15H22N6O2S/c1-4-24(22,23)20-7-5-19(6-8-20)14-10-15(17-11-16-14)21-13(3)9-12(2)18-21/h9-11H,4-8H2,1-3H3
InChIKeyMCKAGZXJKZZZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1203380-81-7)


This compound is a trisubstituted pyrimidine featuring a 3,5-dimethylpyrazole at position 4 and an N-ethylsulfonylpiperazine at position 6. It belongs to the broader class of pyrazole-pyrimidine derivatives, which are frequently explored as kinase inhibitor scaffolds and receptor modulators . The ethylsulfonylpiperazine motif is shared with the clinical-stage SYK/JAK inhibitor cerdulatinib, providing a pharmacologically relevant structural precedent [1]. However, the specific 4-(pyrazol-1-yl)-6-(sulfonylpiperazin-1-yl)pyrimidine topology differs from cerdulatinib's 2,5-substitution pattern, placing this compound in a distinct chemical sub-series with potentially divergent target profiles.

Why Close Analogs of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine Cannot Be Casually Interchanged in Research


The pyrazole-pyrimidine-sulfonamide scaffold is exquisitely sensitive to even minor changes in the sulfonyl alkyl chain length and the pyrazole substitution pattern. Within this chemical family, the switch from methylsulfonyl to ethylsulfonyl alters lipophilicity (computed ΔclogP ≈ +0.5), hydrogen-bond acceptor geometry, and steric bulk at the solvent-exposed terminus . The 3,5-dimethylpyrazole moiety introduces a defined steric and electronic environment at the pyrimidine 4-position that is absent in the simpler 1H-pyrazol-1-yl analogs . These structural distinctions translate into divergent binding poses, selectivity profiles, and metabolic stability consequences—as demonstrated for the ethylsulfonylpiperazine-containing clinical candidate cerdulatinib relative to its shorter-chain analogs [1]. Generic substitution within this compound class risks invalidating SAR continuity, selectively altering target engagement, and compromising experimental reproducibility.

Quantitative Differential Evidence for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine vs. Closest Analogs — Procurement Decision Support


Ethylsulfonyl vs. Methylsulfonyl: Cytostatic Potency Differential in HeLa Cervical Carcinoma Cells

A vendor-provided comparative cytotoxicity panel lists the ethylsulfonyl compound with an IC50 of 4.0 μM against HeLa cells, whereas the closely related 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine (methylsulfonyl analog) and 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine (des-sulfonyl analog) are not reported with quantitative data in the same panel . This suggests the ethylsulfonyl substitution may confer a meaningful potency advantage relative to the shorter-chain or des-sulfonyl variants, though the absence of direct head-to-head data under identical conditions precludes a definitive comparison.

Anticancer screening Pyrimidine SAR Sulfonamide chain-length effect

Ethylsulfonyl vs. Methylsulfonyl: Predicted Lipophilicity Differential (clogP)

Using the ethylsulfonyl substituent in place of methylsulfonyl increases the calculated partition coefficient by approximately 0.5 logP units, based on fragment-based clogP estimation (C2H5-SO2 vs. CH3-SO2 fragment contribution difference) . This moderate lipophilicity gain shifts the compound's physicochemical profile toward improved passive membrane permeability while retaining adequate aqueous solubility, a balance critical for intracellular target engagement. The 3,5-dimethylpyrazole core itself contributes a clogP increment of approximately +0.8 relative to the unsubstituted 1H-pyrazol-1-yl analog .

Physicochemical profiling Drug-likeness Sulfonamide SAR

Antimicrobial MIC Data Against Staphylococcus aureus: Ethylsulfonyl Compound vs. Class Expectation

Vendor-reported minimum inhibitory concentration (MIC) data for the target compound against Staphylococcus aureus is 15 μg/mL, with values of 20 μg/mL (Escherichia coli) and 25 μg/mL (Pseudomonas aeruginosa) also listed . While no direct comparator MICs for the methylsulfonyl or des-sulfonyl analogs are provided in the same source, the Gram-positive selectivity (S. aureus MIC lower than Gram-negative organisms) aligns with the general behavior of pyrimidine-sulfonamide antibacterials. This data point provides a screening threshold reference absent for the closest structural analogs.

Antimicrobial screening MIC determination Gram-positive bacteria

Kinase Inhibitor Scaffold Precedent: The Cerdulatinib Ethylsulfonylpiperazine Pharmacophore Comparison

The clinical-stage kinase inhibitor cerdulatinib (PRT062070) incorporates an identical 4-(ethylsulfonyl)piperazin-1-yl moiety and demonstrates potent inhibition of SYK (IC50 = 32 nM), JAK1 (IC50 = 12 nM), JAK3 (IC50 = 8 nM), and TYK2 (IC50 = 0.5 nM) in biochemical assays [1]. While the target compound differs in its pyrimidine substitution topology (4,6-disubstituted vs. cerdulatinib's 2,5-disubstituted with a cyclopropylamino and 4-(ethylsulfonyl)piperazin-1-ylphenylamino arrangement), the shared ethylsulfonylpiperazine fragment provides a validated pharmacophoric element absent in methylsulfonyl, butylsulfonyl, or des-sulfonyl analogs [1].

Kinase inhibition SYK/JAK Pharmacophore mapping

Evidence-Backed Application Scenarios for Procuring 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine (CAS 1203380-81-7)


Preliminary Anticancer Screening Libraries Requiring a Soluble, Mid-Lipophilicity Pyrimidine Probe

The target compound's HeLa IC50 of 4.0 μM and its estimated intermediate logP (~2.3–2.8) make it a suitable candidate for inclusion in focused pyrimidine anticancer screening sets where aqueous solubility and passive membrane permeability must be balanced . Its ethylsulfonyl group offers a lipophilicity advantage over the more polar methylsulfonyl analog, potentially enhancing intracellular accumulation without excessive non-specific binding, while the 3,5-dimethylpyrazole provides a well-defined steric handle for SAR expansion.

Kinase Inhibitor Lead Discovery Leveraging the Cerdulatinib-Validated Ethylsulfonylpiperazine Pharmacophore

Investigators pursuing novel SYK, JAK, or TYK2 inhibitors can use this compound as a structurally distinct starting point that retains the clinically validated ethylsulfonylpiperazine moiety while exploring a different pyrimidine substitution vector (4,6- vs. 2,5-disubstitution) [1]. This sub-series has no reported kinase profiling data, creating an opportunity for novel intellectual property generation in an established target space.

Antimicrobial Screening Against Gram-Positive Pathogens with a Known MIC Anchor

The reported S. aureus MIC of 15 μg/mL provides a quantitative threshold for laboratories evaluating this compound as an antimicrobial lead . The Gram-positive selectivity (lower MIC vs. E. coli and P. aeruginosa) suggests a membrane-targeting or cell-wall biosynthesis mechanism, making this compound relevant for programs focused on methicillin-resistant S. aureus (MRSA) or other multidrug-resistant Gram-positive pathogens.

Chemical Biology Probe Development for Pyrazole-Pyrimidine Target Deconvolution

Given the absence of a defined molecular target in public databases, this compound is well-suited for chemical proteomics or affinity-based target identification campaigns. The ethylsulfonyl group provides a potential hydrogen-bond acceptor motif for target engagement, while the 3,5-dimethylpyrazole moiety can be exploited for photoaffinity labeling or click-chemistry derivatization without altering the core pharmacophore .

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